

Discovery and development of ORIC-533

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Compound of Interest

Compound Name: ORIC-533

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An In-Depth Technical Guide to the Discovery and Development of **ORIC-533**

For Researchers, Scientists, and Drug Development Professionals

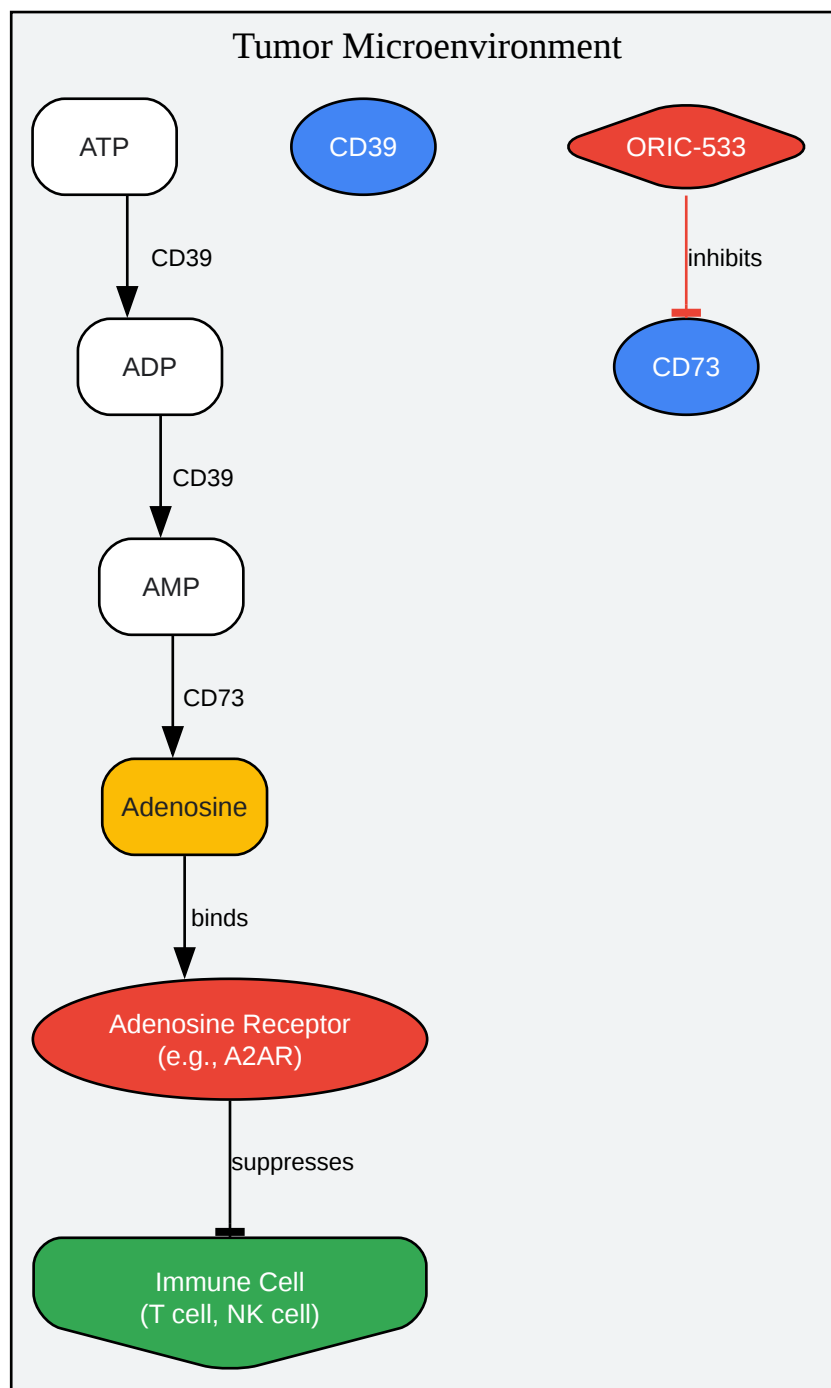
Introduction

ORIC-533 is an orally bioavailable, potent, and selective small molecule inhibitor of CD73, a key ectoenzyme in the adenosine signaling pathway.[1] In the tumor microenvironment (TME), CD73-mediated conversion of adenosine monophosphate (AMP) to adenosine leads to the accumulation of immunosuppressive adenosine. This elevated adenosine level impairs the function of various immune effector cells, including T cells, natural killer (NK) cells, and dendritic cells, thereby promoting tumor growth and resistance to immunotherapy.[2] **ORIC-533** was developed to counteract this immunosuppressive mechanism by blocking adenosine production, thus restoring and enhancing anti-tumor immunity. This technical guide provides a comprehensive overview of the discovery, preclinical development, and early clinical evaluation of **ORIC-533**, with a focus on its application in multiple myeloma.

Mechanism of Action: Targeting the Adenosine Pathway

The primary mechanism of action of **ORIC-533** is the competitive inhibition of the ecto-5'-nucleotidase CD73. CD73 is a cell-surface enzyme that catalyzes the dephosphorylation of AMP to adenosine, the final step in the extracellular adenosine production pathway. By binding to CD73 with high affinity, **ORIC-533** effectively blocks this conversion, leading to a reduction in

adenosine levels within the TME. The subsequent decrease in adenosine-mediated signaling is hypothesized to restore the function of immune cells, leading to enhanced anti-tumor activity.



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Figure 1: The Adenosine Signaling Pathway and the Mechanism of Action of **ORIC-533**.

Preclinical Development

The preclinical development of **ORIC-533** involved a series of in vitro and in vivo studies to characterize its potency, selectivity, pharmacokinetic profile, and anti-tumor efficacy.

In Vitro Potency and Selectivity

ORIC-533 demonstrated potent inhibition of CD73 in biochemical and cellular assays. The key findings are summarized in the table below.

Assay Type	Cell Line/System	Parameter	Value	Reference
Biochemical Assay	Recombinant Human CD73	IC50	<0.1 nM	[3]
Cellular Assay	Human H1568 NSCLC cells	EC50 (Adenosine Production)	0.14 nM	[3]
Cellular Assay	Mouse EMT6 cells	EC50 (Adenosine Production)	1.0 nM	[3]
Binding Affinity	Recombinant Human CD73	K _D	30 pM	[3]

Preclinical Pharmacokinetics

Pharmacokinetic studies were conducted in multiple species to evaluate the drug metabolism and pharmacokinetic profile of **ORIC-533**. The available data from a study in beagle dogs are presented below.

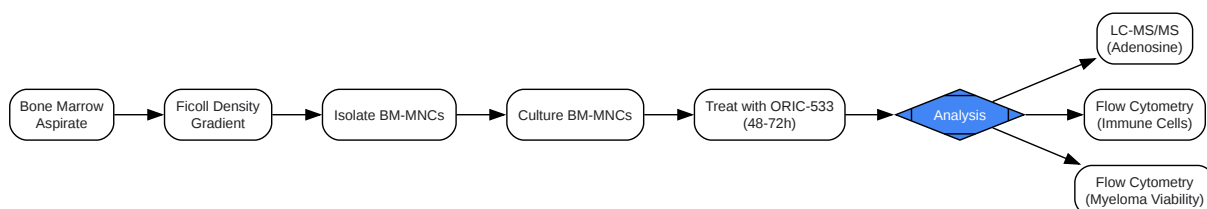
Species	Dose	Route	CL (mL/min /kg)	V _{ss} (L/kg)	t _{1/2} (h)	AUC _∞ (μM·h)	Reference
Beagle Dog	0.2 mg/kg	IV	1.18	0.270	3.2	4.90	[3]

Ex Vivo Efficacy in Multiple Myeloma

The efficacy of **ORIC-533** was evaluated in ex vivo assays using bone marrow mononuclear cells (BM-MNCs) from patients with relapsed or refractory multiple myeloma. These studies aimed to assess the ability of **ORIC-533** to restore immune cell function and induce myeloma cell death in a patient-derived TME.

Experimental Protocol: Ex Vivo Multiple Myeloma BM-MNC Assay

- **Sample Collection:** Bone marrow aspirates were obtained from consenting patients with relapsed or refractory multiple myeloma.
- **Cell Isolation:** BM-MNCs were isolated from the aspirates using Ficoll-Paque density gradient centrifugation.
- **Cell Culture:** BM-MNCs were cultured at a density of 1.25×10^6 cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[3]
- **ORIC-533 Treatment:** Cells were treated with varying concentrations of **ORIC-533** or vehicle control (DMSO) for 48-72 hours.[3]
- **Adenosine Quantification:** Supernatants were collected, and adenosine levels were quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- **Immune Cell Profiling:** Cells were stained with a panel of fluorescently labeled antibodies against immune cell surface markers (e.g., CD3, CD8, CD4, CD56, CD69) and analyzed by flow cytometry to assess the activation and proliferation of T cells and NK cells.[3]
- **Myeloma Cell Viability:** Myeloma cells were identified by staining with an anti-CD138 antibody, and their viability was assessed by flow cytometry using a viability dye such as 7-AAD.[3]



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Figure 2: Experimental Workflow for the *Ex Vivo* Multiple Myeloma BM-MNC Assay.

Key Findings from Ex Vivo Studies

- **Reduced Adenosine Production:** **ORIC-533** significantly inhibited the production of adenosine in the bone marrow plasma of multiple myeloma patients in a dose-dependent manner.
- **Restored Immune Cell Function:** Treatment with **ORIC-533** led to an increase in the activation of CD8+ T cells and NK cells.[4]
- **Induction of Myeloma Cell Death:** **ORIC-533** induced significant lysis of autologous CD138+ multiple myeloma cells in a dose-dependent fashion.

In Vivo Efficacy in a Syngeneic Mouse Model

The in vivo anti-tumor activity of **ORIC-533** was assessed in a syngeneic mouse model of breast cancer (EMT6).

Experimental Protocol: EMT6 Syngeneic Mouse Model

- **Animal Model:** Female BALB/c mice were used for this study.
- **Tumor Cell Implantation:** EMT6 murine mammary carcinoma cells were implanted subcutaneously into the flank of the mice.
- **ORIC-533 Administration:** Once tumors reached a palpable size, mice were randomized into treatment and vehicle control groups. **ORIC-533** was administered orally at specified doses

and schedules.

- Tumor Growth Monitoring: Tumor volume was measured regularly using calipers.
- Pharmacodynamic Analysis: At the end of the study, tumors and spleens were harvested for analysis of intratumoral adenosine levels and immune cell infiltration by flow cytometry.

Key Findings from In Vivo Studies

- Tumor Growth Inhibition: Oral administration of **ORIC-533** resulted in a significant reduction in tumor growth compared to the vehicle control group.
- Modulation of the Tumor Microenvironment: **ORIC-533** treatment led to a decrease in intratumoral adenosine levels and an increase in the infiltration of activated CD8+ T cells.

Clinical Development

Based on the promising preclinical data, a Phase 1b clinical trial (NCT05227144) was initiated to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of **ORIC-533** in patients with relapsed or refractory multiple myeloma.

Phase 1b Study Design (NCT05227144)

- Study Type: Open-label, multicenter, dose-escalation and dose-expansion study.
- Patient Population: Patients with relapsed or refractory multiple myeloma who have received at least three prior lines of therapy.
- Treatment: **ORIC-533** administered orally once daily in 28-day cycles.
- Primary Objectives: To determine the maximum tolerated dose (MTD) and the recommended Phase 2 dose (RP2D) of **ORIC-533**, and to evaluate its safety and tolerability.
- Secondary Objectives: To characterize the pharmacokinetic profile of **ORIC-533**, to assess its preliminary anti-myeloma activity, and to evaluate its pharmacodynamic effects on immune cells.

Preliminary Clinical Data

Initial results from the dose-escalation portion of the Phase 1b study have been reported.

Parameter	Finding	Reference
Safety	Generally well-tolerated with mostly Grade 1 and 2 treatment-related adverse events. No dose-limiting toxicities observed at doses up to 2400 mg once daily.	[5]
Pharmacokinetics	Favorable pharmacokinetic profile with an estimated plasma half-life of approximately 24 hours, supporting once-daily dosing.	[5]
Pharmacodynamics	Strong inhibition of soluble CD73 enzymatic activity observed across all dose levels. Evidence of immune activation, including increased abundance and activation of CD8+ T cells and NK cells, particularly at higher doses (≥ 1200 mg).	[4][5]
Preliminary Efficacy	Early signs of single-agent clinical activity observed, including reductions in soluble B-cell maturation antigen (sBCMA) and paraprotein levels in some patients.	[4]

Conclusion

ORIC-533 is a promising, orally bioavailable CD73 inhibitor with a strong scientific rationale for its use in oncology. Preclinical studies have demonstrated its potent and selective inhibition of CD73, leading to the reversal of adenosine-mediated immunosuppression and significant anti-

tumor activity in multiple myeloma models. Early clinical data in heavily pretreated patients with relapsed or refractory multiple myeloma have shown a favorable safety profile, good target engagement, and preliminary signs of clinical activity. Further clinical investigation, both as a single agent and in combination with other immunotherapies, is warranted to fully elucidate the therapeutic potential of **ORIC-533** in multiple myeloma and other malignancies.

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